Bucolome

概要

説明

ブコロームは、パラミジンとしても知られており、バルビツール酸誘導体です。ほとんどのバルビツール酸とは異なり、有意な鎮静作用や催眠作用はありません。代わりに、鎮痛剤および抗炎症剤として作用します。 ブコロームは、多くの常用薬の代謝に影響を与える酵素であるシトクロムP450 2C9 (CYP2C9) を阻害する能力でも知られています .

2. 製法

合成経路と反応条件: ブコロームは、シクロヘキシルアミンとマロン酸ジエチルを反応させ、続いて環化とブチル化を行う多段階プロセスによって合成できます。反応条件は通常、エタノールなどの溶媒と、エトキシドナトリウムなどの触媒の使用を伴います。

工業的生産方法: 工業的な環境では、ブコロームの生産は、同様の反応経路を使用しますが、収率と純度を向上させるために最適化された大規模合成を行います。 このプロセスには、最終生成物が医薬品規格を満たすように、再結晶やクロマトグラフィーなどの厳格な精製手順が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: Bucolome can be synthesized through a multi-step process involving the reaction of cyclohexylamine with diethyl malonate, followed by cyclization and butylation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Primary Metabolic Pathway: Glucuronidation

Bucolome undergoes N-glucuronidation , forming This compound N³-glucuronide as its major metabolite. This reaction involves the conjugation of the drug's amine group with glucuronic acid, facilitated by uridine diphosphate glucuronosyltransferase (UGT) enzymes .

Key aspects of this reaction:

-

Mechanism : UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronate to the N³ position of this compound .

-

Species variability : Formation rates differ across mammals:

Enzymatic Basis of Glucuronidation

Human UGT isoforms primarily responsible for this compound N³-glucuronide formation include:

| UGT Isoform | Activity (pmol/min/mg protein) |

|---|---|

| UGT1A1 | 142 |

| UGT1A3 | 196 |

| UGT1A8 | 66 |

| UGT1A9 | 38 |

Activity measured in recombinant human UGT microsomes .

UGT1A1 and UGT1A3 show the highest catalytic efficiency, suggesting their dominant role in this compound metabolism .

Pharmacokinetic Implications

-

Metabolite excretion : In humans, this compound N³-glucuronide excretion accounts for ~2.5% of the administered dose within 12 hours, while unchanged this compound constitutes ~0.5% .

-

Drug interactions : As a CYP2C9 inhibitor, this compound may alter the metabolism of co-administered drugs .

Structural and Functional Considerations

The cyclohexyl substitution on the nitrogen atom enhances bilirubin displacement from albumin, a pharmacologically relevant interaction distinct from its sedative properties . This structural feature also influences glucuronidation efficiency compared to other barbiturates .

科学的研究の応用

Pharmacokinetic Interactions

Bucolome has been studied extensively for its interactions with other medications, particularly anticoagulants like warfarin.

- Warfarin Interaction : this compound is known to inhibit cytochrome P450 2C9, which metabolizes warfarin. Studies have shown that coadministration of this compound can significantly increase the anticoagulant effect of warfarin. For instance, patients receiving a combination of this compound and warfarin exhibited a 1.5-fold increase in the International Normalized Ratio (INR), indicating enhanced anticoagulation compared to those on warfarin alone .

- Mechanism of Action : The mechanism involves this compound increasing the unbound fractions of both (S)- and (R)-warfarin, thereby reducing their clearance rates. In vitro studies have demonstrated that this compound acts as a mixed-type inhibitor for (S)-warfarin 7-hydroxylation with a Ki value indicating significant inhibition .

Therapeutic Applications

This compound's potential therapeutic applications extend beyond its role as an NSAID.

- Diuretic Resistance : this compound has been shown to enhance the efficacy of furosemide, a commonly used diuretic, particularly in patients with nephrotic syndrome who often experience diuretic resistance. Research indicates that this compound inhibits protein binding of furosemide, increasing its free fraction in serum and improving diuretic response .

- Clinical Studies : In a study involving doxorubicin-induced nephrotic syndrome model rats, coadministration of this compound with furosemide resulted in increased urine volume and sodium excretion, suggesting that this compound can effectively restore diuretic responsiveness in resistant cases .

Case Studies and Clinical Evidence

Several case studies illustrate the practical applications of this compound in clinical settings:

- Case Study on Warfarin Therapy : A clinical trial involving Japanese patients demonstrated that those treated with both warfarin and this compound required lower doses of warfarin to achieve therapeutic INR levels compared to those on warfarin monotherapy . This suggests that this compound can be beneficial in managing patients requiring anticoagulation therapy.

- Combination Therapy : Another study examined the effects of combining this compound with warfarin over an extended period. The results indicated improved stability in INR levels among patients receiving the combination therapy without significant adverse effects .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

ブコロームは、主にシトクロムP450 2C9 (CYP2C9) 酵素の阻害を通じて効果を発揮します。この阻害は、いくつかの薬の代謝を低下させ、それによってそれらの作用の持続時間または効果を強化します。 ブコロームは、タンパク質結合にも影響を与え、併用投与される薬物の薬物動態と薬力学を変化させる可能性があります .

類似の化合物:

フェノバルビタール: 鎮静作用と催眠作用がある別のバルビツール酸。

ワルファリン: ブコロームの影響を受ける抗凝血剤。

フロセミド: ブコロームによってタンパク質結合が阻害される利尿剤。

ブコロームの独自性: ほとんどのバルビツール酸とは異なり、ブコロームは有意な鎮静作用や催眠作用はありません。 CYP2C9を阻害し、タンパク質結合を変化させるユニークな能力は、他の薬の効果を高め、研究アプリケーションにおいて価値があります .

類似化合物との比較

Phenobarbital: Another barbiturate with sedative and hypnotic effects.

Warfarin: An anticoagulant whose metabolism is affected by Bucolome.

Furosemide: A diuretic whose protein binding is inhibited by this compound.

Uniqueness of this compound: Unlike most barbiturates, this compound does not have significant sedative or hypnotic effects. Its unique ability to inhibit CYP2C9 and alter protein binding makes it valuable in enhancing the efficacy of other drugs and in research applications .

生物活性

Bucolome is a non-steroidal anti-inflammatory drug (NSAID) and uricosuric agent that has been utilized primarily in Japan since its introduction in 1967. Its biological activity is characterized by its effects on inflammation, uric acid excretion, and significant drug interactions, particularly with anticoagulants like warfarin. This article explores the pharmacological properties, mechanisms of action, case studies, and research findings related to this compound.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound acts as a uricosuric agent by promoting the renal excretion of uric acid, thereby lowering serum uric acid levels.

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| COX-2 Inhibition | Reduces inflammation and pain by decreasing prostaglandin synthesis |

| Uricosuric Activity | Increases renal excretion of uric acid |

| CYP2C9 Inhibition | Modulates the metabolism of various drugs, enhancing their effects |

Pharmacokinetics and Drug Interactions

This compound is known to significantly influence the pharmacokinetics of other drugs, particularly those metabolized by cytochrome P450 enzymes. Notably, it inhibits CYP2C9, which can lead to increased plasma concentrations of drugs such as warfarin and glimepiride.

Case Study: Warfarin Interaction

A notable case involved a 61-year-old male patient undergoing treatment with warfarin for aortic valve replacement. Upon the introduction of this compound, the patient's International Normalized Ratio (INR) increased significantly, indicating enhanced anticoagulation. This case highlighted this compound's potential to intensify warfarin's effects due to its inhibitory action on CYP2C9 .

Clinical Findings

Research indicates that this compound can lead to hypoglycemic effects when administered alongside sulfonylureas like glimepiride. A study reported a patient experiencing hypoglycemia after starting this compound therapy, suggesting that this compound's inhibition of CYP2C9 may increase glimepiride levels in the bloodstream .

Table 2: Clinical Observations on this compound

| Study/Case | Findings |

|---|---|

| Warfarin Interaction | Increased INR in patients taking warfarin with this compound |

| Hypoglycemia | Documented cases of hypoglycemia in patients taking glimepiride with this compound |

Research Studies

- In Vitro Studies : Various studies have demonstrated that this compound significantly alters the pharmacokinetics of warfarin. In one study involving Japanese patients, those receiving this compound showed a 1.5-fold increase in INR compared to those on warfarin alone .

- Animal Models : this compound has been tested in animal models for its anti-inflammatory properties. Research has shown that it effectively reduces inflammation comparable to other NSAIDs like indomethacin .

- Molecular Docking Studies : Recent investigations using molecular docking techniques have illustrated how this compound interacts with COX-2 at the molecular level, providing insights into its structure-activity relationship and potential for designing more potent derivatives .

特性

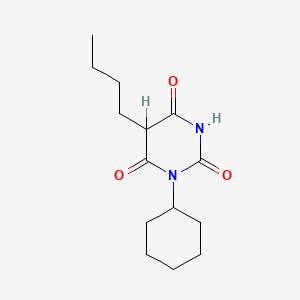

IUPAC Name |

5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEQCIBLXRSYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048854 | |

| Record name | Bucolome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841-73-6 | |

| Record name | Bucolome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucolome [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucolome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucolome | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCOLOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。